molecular formula C14H18BrNO3 B12985460 tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12985460
M. Wt: 328.20 g/mol
InChI Key: NPGBFALNXDXURB-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinoline and tert-butyl acetoacetate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Common techniques include batch and continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like Pd/C (Palladium on carbon) with hydrogen gas.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 4-keto-quinoline derivatives.

    Reduction: Formation of 6-hydroxy-quinoline derivatives.

    Substitution: Formation of 6-substituted-quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial: Potential antimicrobial properties against bacteria and fungi.

    Anticancer: Investigated for anticancer activity due to its ability to interact with DNA.

Medicine

    Drug Development: Used as a scaffold for developing new pharmaceuticals.

    Diagnostics: Potential use in diagnostic imaging.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-hydroxyquinoline: Lacks the tert-butyl ester group.

    tert-Butyl 4-hydroxyquinoline-1(2H)-carboxylate: Lacks the bromo group.

    6-Bromoquinoline: Lacks the hydroxy and tert-butyl ester groups.

Uniqueness

    tert-Butyl 6-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate: is unique due to the presence of all three functional groups (bromo, hydroxy, and tert-butyl ester), which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl 6-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-8-9(15)4-5-11(10)16/h4-5,8,12,17H,6-7H2,1-3H3

InChI Key

NPGBFALNXDXURB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)Br)O

Origin of Product

United States

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